molecular formula C18H18N2O4 B12389702 5-Hydroxy-TSU-68

5-Hydroxy-TSU-68

Cat. No.: B12389702
M. Wt: 326.3 g/mol
InChI Key: APJYZRJDCRLKDI-ZSOIEALJSA-N
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Preparation Methods

5-Hydroxy-TSU-68 is synthesized through the hydroxylation of TSU-68The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydroxylation process . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of chemical synthesis and purification as those used in laboratory settings.

Chemical Reactions Analysis

5-Hydroxy-TSU-68 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

5-Hydroxy-TSU-68 has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of indolinone derivatives.

    Biology: It is used to investigate the role of tyrosine kinase inhibitors in cellular processes such as angiogenesis and cell proliferation.

    Medicine: It is studied for its potential use as an anticancer agent due to its ability to inhibit angiogenesis and tumor growth.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

5-Hydroxy-TSU-68 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote angiogenesis and tumor growth. The molecular targets of this compound include vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 .

Comparison with Similar Compounds

5-Hydroxy-TSU-68 is similar to other hydroxylated indolinone derivatives, such as:

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8-

InChI Key

APJYZRJDCRLKDI-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)O)NC2=O

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)O)NC2=O

Origin of Product

United States

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